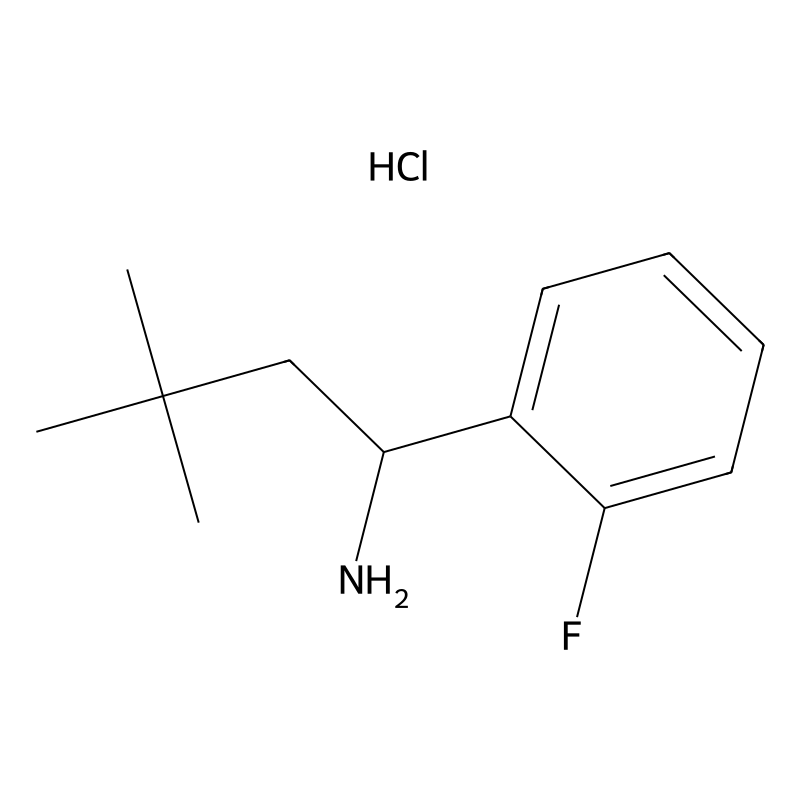

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Development

Scientific Field: Medicinal chemistry and pharmacology.

Summary: Researchers investigate the biological activity of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride derivatives.

Methods: Synthesis methods involve starting from preformed pyrazoles or pyridines. Substituents at positions N1, C3, C4, C5, and C6 are explored.

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is an organic compound classified as an aromatic amine. Its molecular formula is C₁₂H₁₉ClFN, and it features a central amine group (NH₂) attached to a carbon chain that includes two methyl groups (CH₃) on the third carbon position. A fluorophenyl ring (C₆H₄F) is connected to the first carbon of this chain, where the fluorine atom is positioned at the second carbon of the ring. The compound exists as a hydrochloride salt, indicating the presence of hydrochloric acid associated with the amine group, which enhances its solubility in water and biological systems .

- Alkylation: The amine group can react with alkyl halides to form higher alkyl derivatives.

- Acylation: Reaction with acyl chlorides can yield amides.

- Nitration: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, producing nitro or sulfonic acid derivatives.

- Formation of Salts: As a hydrochloride salt, it can interact with bases to form other salts.

These reactions are fundamental for modifying the compound to explore its derivatives and potential applications in medicinal chemistry

Research indicates that 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride exhibits promising biological activity. It has been investigated for its potential therapeutic effects, particularly in treating conditions like gastroesophageal reflux disease and peptic ulcers. Preliminary studies suggest that derivatives of this compound may act on specific biological pathways, making them suitable candidates for drug development .

Synthesis of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride typically involves several steps:

- Starting Materials: The synthesis often begins with preformed pyrazoles or pyridines.

- Substituent Modifications: Various substituents at positions N1, C3, C4, C5, and C6 are explored to optimize biological activity.

- Hydrochloride Formation: The final step usually involves treatment with hydrochloric acid to form the hydrochloride salt.

These methods allow for the creation of a library of derivatives that can be screened for biological activity

The primary applications of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride include:

Interaction studies involving 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Investigations often include:

- Receptor Binding Studies: Assessing how well the compound binds to specific receptors involved in gastrointestinal function.

- Metabolic Pathway Analysis: Understanding how the compound is metabolized in vivo and its pharmacokinetic properties.

Such studies are crucial for determining the safety and efficacy profile of this compound .

Several compounds share structural similarities with 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | C₁₂H₁₉ClFN | Substituent at para position |

| 1-(2,5-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | C₁₂H₁₈ClF₂N | Two fluorine atoms on phenyl ring |

| 3,3-Dimethylbutan-1-amines | C₆H₁₅N | Lacks aromatic substitution |

These compounds are notable for their variations in substituent positions or additional functional groups. The unique fluorination pattern in 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride may enhance its biological activity compared to others by altering electronic properties and receptor interactions

Dates